3Fgd5kpj8G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine, also known by its identifier 3Fgd5kpj8G, is a synthetic phospholipid derivative. This compound is characterized by its molecular formula C32H64NO8P and a molecular weight of 621.83 g/mol . It is a conjugate of valproic acid and phosphatidylcholine, designed to combine the properties of both molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-palmitoyl-2-valproyl-sn-glycero-3-phosphocholine involves the esterification of valproic acid with 1-palmitoyl-sn-glycero-3-phosphocholine. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation . The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves high-performance liquid chromatography (HPLC) to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: This reaction breaks the ester bonds, yielding valproic acid and 1-palmitoyl-sn-glycero-3-phosphocholine.
Oxidation: The compound can be oxidized to form corresponding phospholipid peroxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to different phospholipid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of and a .
Oxidation: Requires such as or .
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products
- Various phospholipid derivatives from substitution reactions .
Valproic acid: and from hydrolysis.
Phospholipid peroxides: from oxidation.
Scientific Research Applications
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored as a potential prodrug for valproic acid, enhancing its delivery and reducing side effects.
Mechanism of Action
The compound exerts its effects primarily through its phospholipid moiety , which integrates into cell membranes, altering their properties and influencing membrane-associated processes. The valproic acid component is released upon hydrolysis, exerting its known effects on neurotransmitter levels and ion channel modulation . This dual action makes it a promising candidate for targeted drug delivery .
Comparison with Similar Compounds
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine
Uniqueness
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine is unique due to its conjugation with valproic acid, which imparts additional therapeutic properties. Unlike other phospholipids, it serves as a prodrug, releasing valproic acid upon hydrolysis, thus combining the benefits of both molecules in a single compound .
Properties
CAS No. |
160099-33-2 |
---|---|
Molecular Formula |
C32H64NO8P |
Molecular Weight |
621.8 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-(2-propylpentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-7-10-11-12-13-14-15-16-17-18-19-20-21-24-31(34)38-27-30(41-32(35)29(22-8-2)23-9-3)28-40-42(36,37)39-26-25-33(4,5)6/h29-30H,7-28H2,1-6H3/t30-/m1/s1 |
InChI Key |
RVDTYQONAYYEBB-SSEXGKCCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.